molecular formula C18H30N4O2S B2373752 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303969-10-0

7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2373752
CAS RN: 303969-10-0
M. Wt: 366.52
InChI Key: JPCGLXCMAKPTLO-UHFFFAOYSA-N
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Description

The compound “7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular formula of this compound is C18H30N4O2S, indicating it contains 18 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure is based on a purine core, which is a two-ring structure composed of nitrogen and carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .

Scientific Research Applications

Immunomodulatory Effects

One study focused on novel analogues of naturally occurring purine nucleosides within the thiazolo[4,5-d]pyrimidine ring system, exploring their potential as immunotherapeutic agents. These compounds, including analogues like 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and 7-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one, were synthesized to assess their immunomodulatory effects. The study found that specific guanosine analogues exhibited significant immunoactivity, highlighting the potential for these compounds in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990).

Synthesis and Chemical Properties

Research on the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones provides insight into the chemical properties and synthesis methods of related purine derivatives. This includes exploring new one-step procedures for preparing these compounds, which could be applicable for developing derivatives of "7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione" for various scientific applications (Khaliullin & Klen, 2010).

Molecular Interactions in Pharmaceuticals

A study on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, sheds light on the importance of molecular interactions in determining biological activity and drug efficacy. This research could inform the design and development of new drugs based on purine derivatives, including "7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione," by understanding how substitutions on the purine core affect molecular interactions and, consequently, pharmacological profiles (Latosinska et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Purine derivatives play many roles in biological systems, including acting as precursors to DNA and RNA, and serving as energy carriers (like ATP and GTP) .

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of purine derivatives is a significant area of research in medicinal chemistry, given their role in biological systems. Future research could explore the potential uses of this compound in various applications, such as drug development .

properties

IUPAC Name

7-heptyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-11-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-12-10-13(2)3/h13H,5-12H2,1-4H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCGLXCMAKPTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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